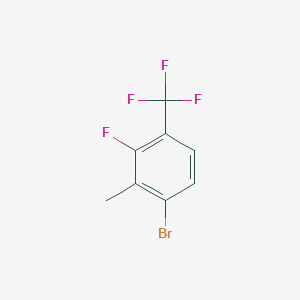![molecular formula C10H12F2O2 B6242778 9,9-difluorodispiro[3.0.3^{5}.1^{4}]nonane-2-carboxylic acid, Mixture of diastereomers CAS No. 2378507-25-4](/img/new.no-structure.jpg)
9,9-difluorodispiro[3.0.3^{5}.1^{4}]nonane-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple rings and fluorine atoms{5}.1{4}]nonane-2-carboxylic acid. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other{5}.1{4}]nonane-2-carboxylic acid, Mixture .... The presence of fluorine atoms can significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid typically involves multi-step organic reactions{5}.1{4}]nonane-2-carboxylic acid. One common approach is to start with simpler precursor molecules and gradually build up the complex structure through a series of reactions, including cyclization, fluorination, and functional group modifications{5}.1{4}]nonane-2-carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity{5}.1{4}]nonane-2-carboxylic acid. The process would be carefully controlled to manage the formation of diastereomers and to achieve the desired mixture.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions{5}.1{4}]nonane-2-carboxylic acid. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃){5}.1{4}]nonane-2-carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used{5}.1{4}]nonane-2-carboxylic acid.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu){5}.1{4}]nonane-2-carboxylic acid.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, 9,9-difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid can be used to study the effects of fluorinated compounds on biological systems. It may serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its fluorine atoms can enhance the biological activity and stability of drug molecules, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new materials with improved performance and durability.
Mechanism of Action
The mechanism by which 9,9-difluorodispiro[3.0.3{5}.1{4}]nonane-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context of its use. In drug design, the compound might target specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
9,9-Difluorodispiro[3.0.3: {5}.1 {4}]nonane-2-carboxylic acid (Diastereomer Mixture)
9,9-Difluorodispiro[3.0.3: {5}.1 {4}]nonane-2-carboxylic acid (Single Diastereomer)
9,9-Difluorodispiro[3.0.3: {5}.1 {4}]nonane-2-carboxylic acid (Enantiomerically Pure)
Uniqueness: The mixture of diastereomers provides a unique advantage in terms of reactivity and selectivity compared to single diastereomers or enantiomerically pure forms
Properties
CAS No. |
2378507-25-4 |
|---|---|
Molecular Formula |
C10H12F2O2 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
9,9-difluorodispiro[3.0.35.14]nonane-7-carboxylic acid |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)8(2-1-3-8)9(10)4-6(5-9)7(13)14/h6H,1-5H2,(H,13,14) |
InChI Key |
USEJLZALGZUFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



